molecular formula C26H23ClN3O+ B10788321 Coelenterazine 400a (hydrochloride)

Coelenterazine 400a (hydrochloride)

Cat. No.: B10788321
M. Wt: 428.9 g/mol
InChI Key: XZPUVURZZOHRNO-UHFFFAOYSA-O
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Description

Coelenterazine 400a (hydrochloride) is a derivative of coelenterazine, a luciferin found in various marine organisms. It is widely used as a substrate for bioluminescent assays, particularly in bioluminescent resonance energy transfer (BRET) systems. Coelenterazine 400a is known for its ability to emit blue light upon oxidation by luciferase enzymes, making it a valuable tool in biological and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coelenterazine 400a involves several steps, starting from commercially available precursors. The key steps include the formation of the imidazopyrazinone core and subsequent functionalization at specific positions to yield the desired derivative. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Coelenterazine 400a follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often lyophilized and stored under argon to maintain stability .

Scientific Research Applications

Coelenterazine 400a is extensively used in scientific research due to its bioluminescent properties. Some key applications include:

Mechanism of Action

The mechanism of action of Coelenterazine 400a involves its oxidation by luciferase enzymes, leading to the emission of blue light. This process does not require external light sources, making it highly useful in low-light or dark environments. The emitted light can be detected and quantified, providing valuable information about the biological processes being studied .

Properties

Molecular Formula

C26H23ClN3O+

Molecular Weight

428.9 g/mol

IUPAC Name

2,8-dibenzyl-6-phenyl-1,2-dihydroimidazo[1,2-a]pyrazin-4-ium-3-one;hydrochloride

InChI

InChI=1S/C26H21N3O.ClH/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21;/h1-15,18,23H,16-17H2;1H/p+1

InChI Key

XZPUVURZZOHRNO-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)[N+]3=C(N2)C(=NC(=C3)C4=CC=CC=C4)CC5=CC=CC=C5.Cl

Origin of Product

United States

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